Lydicamycin
Description
Propriétés
IUPAC Name |
2-[21-[1-[(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-5,11,17,19-tetramethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H74N4O10/c1-26(37(54)10-7-11-38(55)27(2)13-18-33(53)24-31-9-8-22-51(31)46(48)49)12-16-32(52)17-14-28(3)42(58)29(4)15-19-35-30(5)23-34-36(20-21-39(56)43(34)59)47(35,6)44(60)41-40(57)25-50-45(41)61/h7,10,12-14,16,23,26,29,31-39,42-43,52-56,58-60H,8-9,11,15,17-22,24-25H2,1-6H3,(H3,48,49)(H,50,61) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSRCWWMQWCNGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CCC(C2O)O)C(C1CCC(C)C(C(=CCC(C=CC(C)C(C=CCC(C(=CCC(CC3CCCN3C(=N)N)O)C)O)O)O)C)O)(C)C(=C4C(=O)CNC4=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H74N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
855.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Discovery, Isolation, and Biological Origin of Lydicamycin
Historical Context of Lydicamycin Discovery
This compound was first reported in 1991 as a novel antibiotic with a unique chemical structure. nih.gov It was discovered during a screening program for new anti-methicillin-resistant Staphylococcus aureus (MRSA) antibiotics. nih.govjst.go.jp The compound was isolated from the fermentation broth of an actinomycete strain, initially designated as strain No. C-12. nih.gov This discovery was significant as it introduced a new skeletal type to the antibiotic landscape, characterized by the presence of tetramic acid and amidinopyrrolidine moieties. smolecule.com this compound demonstrated activity against Gram-positive bacteria, including MRSA, and a specific yeast, Cryptococcus neoformans, but was inactive against Gram-negative bacteria. nih.govcaymanchem.combiomol.com
Natural Producer Organisms and Phylogenetic Classification
The primary producers of this compound and its congeners belong to the genus Streptomyces, a well-known source of a wide array of bioactive secondary metabolites. nih.govwikipedia.orgmdpi.com
The initial discovery of this compound was from a strain identified as Streptomyces lydicus. nih.gov This strain was isolated from a soil sample. nih.gov Subsequent research has identified other Streptomyces species capable of producing this compound and its derivatives. For instance, Streptomyces platensis TP-A0598, isolated from a seawater sample in Toyama Bay, Japan, was found to produce novel this compound congeners. jst.go.jpnih.gov Another producing strain, Streptomyces sp. strain Je 1–6, was isolated from the rhizosphere soil of Juniperus excelsa Bieb. in the Crimean Peninsula, Ukraine. cytgen.com
A marine-derived strain, TP-A0598, which produces this compound and its congeners, was initially identified as Streptomyces sp. mdpi.com but was later proposed as a new species, Streptomyces lydicamycinicus, based on polyphasic taxonomy and whole genome analysis. wikipedia.orgmdpi.com This strain was isolated from deep sea water. mdpi.com The phylogenetic analysis of strain Je 1–6, based on 16S rRNA gene sequencing, also placed it within the Streptomyces genus. cytgen.com
The table below summarizes the key Streptomyces species known to produce this compound and its congeners.
| Producer Organism | Isolation Source | Produced Compounds |
| Streptomyces lydicus | Soil | This compound |
| Streptomyces platensis TP-A0598 | Seawater (Toyama Bay, Japan) | TPU-0037-A, B, C, and D |
| Streptomyces lydicamycinicus TP-A0598T | Seawater (Namerikawa, Toyama, Japan) | This compound and TPU-0037-A to TPU-0037-D |
| Streptomyces sp. Je 1–6 | Rhizosphere soil of Juniperus excelsa | This compound, 30-demethylthis compound, 30-demethyl-8-deoxythis compound, and 8-deoxythis compound |
| Streptomyces sp. ID38640 | Not specified | This compound |
| Kitasatospora sp. P9-2B1 and Streptomyces sp. P9-2B2 | Soil (Jægersborg Deer Park, Denmark) | Lydicamycins |
More recently, the plant pathogen Rhodococcus fascians has been identified as a producer of lydiamycin A, a macrocyclic pentapeptide. biorxiv.orgnih.govpnas.org This discovery was the result of a genomics-led approach to identify biosynthetic gene clusters (BGCs) hypothesized to produce novel natural products. biorxiv.orgnih.gov The BGC for lydiamycin A was found on the pathogenicity megaplasmid of R. fascians. biorxiv.orgnih.govnih.gov This finding is significant as it expands the known diversity of lydiamycin producers beyond the Streptomyces genus and links its production to the pathogenicity of this organism. biorxiv.orgpnas.orgnih.gov The identification of the biosynthetic gene cluster in R. fascians also guided a structural revision of lydiamycin A. biorxiv.orgnih.govpnas.orguea.ac.uk
Isolation Methodologies from Fermentation Broths
The isolation of this compound and its congeners from fermentation broths typically involves a multi-step process combining various chromatographic techniques. The general procedure begins with the cultivation of the producing microorganism in a suitable fermentation medium to optimize the yield of the target compounds. nih.govsmolecule.com
Following fermentation, the broth is typically separated from the mycelium. The active compounds are then extracted from the filtered broth and/or the mycelial cake using organic solvents. For the original isolation of this compound, the culture filtrate was passed through a column of Diaion HP-20 resin. nih.gov The active fractions were eluted and further purified. nih.gov
Subsequent purification steps commonly employ a series of column chromatography techniques. These include chromatography on silica (B1680970) gel, Sephadex LH-20, and reversed-phase materials like octadecylsilane (B103800) (ODS). jst.go.jpnih.gov High-performance liquid chromatography (HPLC), particularly preparative HPLC, is often the final step to obtain the pure compounds. jst.go.jpnih.gov For instance, the isolation of TPU-0037-A, B, C, and D from Streptomyces platensis TP-A0598 involved purification by HP-20 resin, ODS column chromatographies, and finally preparative HPLC. jst.go.jpnih.gov
Identification of this compound Congeners and Derivatives
Several congeners and derivatives of this compound have been identified from various producing strains. These compounds often exhibit slight structural modifications compared to the parent molecule, which can influence their biological activity.
From the culture broth of Streptomyces platensis TP-A0598, four novel this compound congeners were isolated and named TPU-0037-A, B, C, and D. jst.go.jpnih.gov Their structures were determined using NMR and MS analyses as:
TPU-0037-A: 30-demethylthis compound jst.go.jp
TPU-0037-B: 14,15-dehydro-8-deoxythis compound jst.go.jp
TPU-0037-C: 30-demethyl-8-deoxythis compound jst.go.jp
TPU-0037-D: 8-deoxythis compound jst.go.jp
The dereplication analysis of the extract from Streptomyces sp. strain Je 1–6 also identified this compound and its congeners, including 30-demethylthis compound, 30-demethyl-8-deoxythis compound, and 8-deoxythis compound. cytgen.comresearchgate.net
Recent studies utilizing mass spectrometry imaging (MSI) and molecular networking have revealed the existence of additional, previously unreported this compound derivatives. asm.orgrsc.orgbiorxiv.org These advanced analytical techniques have shown that the chemical diversity of the this compound family is greater than what was initially discovered through traditional bioactivity-guided isolation methods. asm.orgrsc.org For example, several new putative derivatives were detected in a co-culture of Kitasatospora sp. P9-2B1 and Streptomyces sp. P9-2B2. asm.orgbiorxiv.org
The table below lists the identified congeners and derivatives of this compound.
| Compound Name | Chemical Formula | Producing Organism(s) |
| This compound | C₄₇H₇₄N₄O₁₀ wikipedia.org | Streptomyces lydicus, Streptomyces sp. Je 1–6, Streptomyces sp. ID38626, Streptomyces sp. ID38640 nih.govcytgen.comnih.gov |
| Lydiamycin A | Not specified | Rhodococcus fascians biorxiv.orgnih.gov |
| TPU-0037-A (30-demethylthis compound) | Not specified | Streptomyces platensis TP-A0598, Streptomyces sp. Je 1–6 jst.go.jpnih.govcytgen.com |
| TPU-0037-B (14,15-dehydro-8-deoxythis compound) | Not specified | Streptomyces platensis TP-A0598 jst.go.jpnih.gov |
| TPU-0037-C (30-demethyl-8-deoxythis compound) | Not specified | Streptomyces platensis TP-A0598, Streptomyces sp. Je 1–6 jst.go.jpnih.govcytgen.com |
| TPU-0037-D (8-deoxythis compound) | Not specified | Streptomyces platensis TP-A0598, Streptomyces sp. Je 1–6 jst.go.jpnih.govcytgen.com |
Advanced Structural Elucidation and Chemodiversity of Lydicamycins
Core Structural Motifs and Unique Chemical Features
The lydicamycin framework is distinguished by the presence of two key heterocyclic moieties at opposite ends of a long polyketide chain. rsc.orgnih.gov This unique arrangement is fundamental to its biological activity and presents a significant challenge for chemical synthesis and structural analysis.
Tetramic Acid Moiety
A defining feature of the this compound structure is the tetramic acid (pyrrolidine-2,4-dione) moiety. rsc.orgnih.govresearchgate.net This five-membered nitrogen-containing ring is a common pharmacophore in a variety of natural products known for their diverse biological activities. researchgate.netmdpi.com In lydicamycins, the tetramic acid ring is formed through a biosynthetic pathway involving a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery. researchgate.net The biosynthesis of this moiety is of particular interest to researchers for its potential in generating novel antibiotic derivatives through biosynthetic engineering. rsc.org
Amidinopyrrolidine Moiety
At the other end of the molecule lies the amidinopyrrolidine moiety, another nitrogen-containing five-membered ring that contributes to the novel skeleton of this compound. rsc.orgnih.govresearchgate.net This functional group is crucial for the chemical reactivity of this compound, participating in various reactions such as acid-base interactions and nucleophilic substitutions. smolecule.com The presence of this unique amidinopyrrolidine ring, in combination with the tetramic acid, sets this compound apart from other classes of antibiotics. smolecule.com
Polyketide Backbone Characteristics
Connecting the tetramic acid and amidinopyrrolidine moieties is an extended and functionalized polyketide backbone. researchgate.net This carbon chain is assembled by a type I polyketide synthase and features multiple stereogenic centers and hydroxyl groups. researchgate.netasm.org The structural diversity within the this compound family often arises from variations in this polyketide chain, such as differing degrees of unsaturation or the presence of additional functional groups. asm.orgbiorxiv.org Fragmentation analysis in mass spectrometry has shown that specific fragments can be traced back to this polyketide backbone, aiding in the structural characterization of new analogs. asm.orgbiorxiv.orgresearchgate.net
Structural Analysis Techniques in this compound Research
The intricate structure of this compound necessitates the use of sophisticated analytical techniques for its complete elucidation and the characterization of its various congeners.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation of this compound. nih.govspringernature.com A variety of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the complex molecular framework. nih.gov Techniques such as ¹H and ¹³C NMR provide fundamental information about the chemical environment of the protons and carbons, while 2D NMR experiments like COSY, HSQC, and HMBC are used to establish the connectivity between atoms and piece together the entire molecular structure. nih.govbiotech-asia.orgclockss.org The initial structure of this compound was determined through extensive NMR spectral analysis, revealing its novel skeleton. nih.govresearchgate.net
X-ray Crystallography in Structural Recharacterization
The precise three-dimensional arrangement of atoms in this compound A has been definitively determined through the use of single-crystal X-ray crystallography. This powerful analytical method, which involves diffracting X-rays through a crystallized form of the compound, provides detailed information about its molecular structure. pnas.orgpnas.org
In a recent study, researchers were able to obtain crystals of this compound A, approximately 30 µm³ in size, and perform X-ray diffraction analysis. The resulting data, with a resolution of 0.8 Å, confirmed a revised structure for the molecule. pnas.org This recharacterization was prompted by genomic data from the plant pathogen Rhodococcus fascians, which was found to produce lydiamycin. The biosynthetic gene cluster in this organism suggested a different structure than the one previously proposed. pnas.orgpnas.org The use of X-ray crystallography was instrumental in resolving the ambiguities and providing a definitive structural proof. pnas.orgpnas.org
This technique is a cornerstone in drug discovery and development, as it reveals the exact molecular interactions that are key to a compound's biological activity. nih.govwikipedia.org The ability to obtain high-resolution crystal structures is often a critical step in understanding and optimizing the therapeutic potential of a natural product like this compound. nih.govwikipedia.org
Elucidation of Congeneric this compound Structures
Beyond the primary compound, a number of structurally related lydicamycins, known as congeners, have been isolated and identified. A notable group of these are the TPU-0037 series of compounds, which were isolated from the marine-derived actinomycete strain Streptomyces platensis TP-A0598. nih.gov
Using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), researchers have elucidated the structures of several of these congeners. nih.govbiorxiv.org These studies have revealed a range of chemical modifications to the core this compound scaffold.
The identified TPU-0037 congeners include:
TPU-0037-A (30-demethylthis compound) nih.gov
TPU-0037-B (14,15-dehydro-8-deoxythis compound) nih.gov
TPU-0037-C (30-demethyl-8-deoxythis compound) nih.gov
TPU-0037-D (8-deoxythis compound) nih.gov
The discovery and structural characterization of these congeners highlight the chemodiversity of the this compound family. This natural variation provides a valuable resource for understanding structure-activity relationships and for identifying new derivatives with potentially improved therapeutic properties. biorxiv.orgresearchgate.net
| Congener | Structural Modification from this compound | Reference |
|---|---|---|
| TPU-0037-A | 30-demethyl | nih.gov |
| TPU-0037-B | 14,15-dehydro-8-deoxy | nih.gov |
| TPU-0037-C | 30-demethyl-8-deoxy | nih.gov |
| TPU-0037-D | 8-deoxy | nih.gov |
Structural Revision and Refinements of Lydiamycin A
The initially proposed structure of this compound A has undergone significant revision based on recent, more detailed investigations. pnas.orgacs.orgacs.org While the original structure was determined by NMR spectral analysis, subsequent studies have refined this model. nih.gov
The impetus for this re-evaluation came from the discovery of the lydiamycin biosynthetic gene cluster in Rhodococcus fascians. pnas.orgpnas.org The genetic blueprint for the molecule suggested the presence of a rare 2-pentyl-succinyl chemophore, which was not part of the originally proposed structure. pnas.orgresearchgate.net
This genomic insight prompted a comprehensive reinvestigation of this compound A's stereochemistry. acs.orgnih.gov Utilizing advanced Marfey's method, chemical derivatization, and quantum-mechanics-based computational analysis, researchers were able to establish the complete and correct absolute configuration of the molecule. acs.orgacs.org This revised structure was ultimately confirmed by the high-resolution data obtained from X-ray crystallography. pnas.orgpnas.org
Biosynthetic Pathways and Engineering of Lydicamycins
Identification of Biosynthetic Gene Clusters (BGCs)
The journey to understanding lydicamycin biosynthesis begins with the identification of the responsible genes, which are typically clustered together on the microbial chromosome.
Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) Hybrid Systems
The biosynthesis of this compound is orchestrated by a sophisticated hybrid system of Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) enzymes. researchgate.netrsc.orgnih.gov These large, modular enzymatic assembly lines are responsible for constructing the complex carbon skeleton of the molecule.
The this compound structure suggests a type I PKS pathway is involved, responsible for assembling the polyketide chain from simple acyl-CoA precursors. nih.gov Specifically, the carbon backbone is thought to be constructed from eleven malonyl-CoA and six methylmalonyl-CoA units. nih.gov This PKS system is coupled with an NRPS module, which is crucial for incorporating an amino acid into the structure, leading to the formation of the characteristic tetramic acid moiety. researchgate.netnih.gov
The producing organism, Streptomyces sp. TP-A0598, possesses a genome that encodes multiple PKS and NRPS gene clusters. researchgate.net However, a specific hybrid PKS/NRPS gene cluster has been identified and assigned as the BGC for lydicamycins. nih.govresearchgate.net This hybrid cluster contains the necessary catalytic domains to carry out the complex series of condensation reactions required for this compound assembly. The modular nature of these PKS and NRPS systems, where each module is responsible for one elongation and modification step, provides a blueprint for the molecule's construction. nih.gov
| System | Role in this compound Biosynthesis | Reference |
| Polyketide Synthase (PKS) | Assembles the main carbon chain from malonyl-CoA and methylmalonyl-CoA. | nih.gov |
| Non-Ribosomal Peptide Synthetase (NRPS) | Incorporates an amino acid, leading to the formation of the tetramic acid ring. | researchgate.netnih.gov |
| Hybrid PKS/NRPS System | The combined enzymatic machinery responsible for the overall biosynthesis of the this compound scaffold. | rsc.orgresearchgate.net |
Genomic and Bioinformatic Approaches for BGC Annotation
The identification and annotation of the this compound BGC have been heavily reliant on modern genomic and bioinformatic tools. researchgate.net Whole-genome shotgun sequencing of the producing strain, Streptomyces sp. TP-A0598, was a critical first step. nih.gov This provided the raw genetic data necessary for subsequent analysis.
Bioinformatic software, such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell), has been instrumental in pinpointing the putative this compound BGC within the genome. nih.govactinobase.orgfrontiersin.org These tools work by identifying genes that encode enzymes characteristic of secondary metabolite biosynthesis, such as PKS and NRPS domains. By comparing the predicted gene functions and their organization to known BGCs, researchers can propose a biosynthetic pathway for the molecule of interest. researchgate.netnih.gov
For this compound, a large hybrid PKS/NRPS gene cluster was identified that consists of seventeen PKS modules and one NRPS module, consistent with the structural complexity of the molecule. nih.gov Further annotation of the genes within this cluster allows for the prediction of the function of each enzyme, from the initial loading of precursor molecules to the final tailoring steps. researchgate.netnih.gov This in silico analysis provides a roadmap for experimental verification of the proposed biosynthetic pathway.
Proposed Biosynthetic Mechanisms and Enzymology
Based on the annotated BGC, a plausible biosynthetic pathway for this compound has been proposed, detailing the enzymatic reactions from precursor to final product.
Arginine as a Proposed Biosynthetic Precursor
The biosynthesis of this compound is proposed to start from the amino acid arginine. asm.org Arginine serves as a key building block, particularly for the nitrogen-containing moieties within the this compound structure. asm.orgwikipedia.org The guanidino group of arginine is believed to be the source of the aminoiminomethyl group on the pyrrolidine (B122466) ring of this compound. nih.govembopress.org
The enzymatic conversion of arginine is a critical initiating step in the biosynthetic cascade. asm.org While the precise enzymatic details are still under investigation, it is hypothesized that specific enzymes within the BGC are responsible for activating and modifying arginine for its incorporation into the growing molecular chain. nih.gov
Chain Elongation and Cyclization Processes
Following the initiation with an arginine-derived starter unit, the polyketide chain is elongated through the sequential addition of malonyl-CoA and methylmalonyl-CoA extender units by the modular type I PKS. nih.govresearchgate.net The order and type of extender units are dictated by the specific acyltransferase (AT) domains within each PKS module.
After the full-length polyketide-peptide chain is assembled, it undergoes a series of cyclization reactions to form the intricate ring systems of this compound. nih.govresearchgate.net These cyclizations are catalyzed by specific enzymes, likely including Dieckmann cyclase-like enzymes, which are known to be involved in the formation of tetramic acid rings in other hybrid PKS/NRPS pathways. researchgate.net The formation of both the pyrrolidine ring and the tetramic acid moiety are key cyclization events in the biosynthesis of the final this compound structure. rsc.orgnih.gov
Enzymatic Activities in Hybrid NRPS-PKS Biosynthesis
The biosynthesis of this compound showcases the remarkable catalytic versatility of hybrid NRPS-PKS systems. nih.gov The process involves a coordinated sequence of enzymatic activities:
Adenylation (A) domains in the NRPS module select and activate the specific amino acid precursor (likely arginine or a derivative).
Thiolation (T) domains , also known as peptidyl carrier proteins (PCP), covalently bind the activated amino acid and the growing polyketide chain via a phosphopantetheinyl arm.
Condensation (C) domains catalyze the formation of the peptide bond between the NRPS-bound amino acid and the PKS-derived polyketide chain.
Ketosynthase (KS) domains in the PKS modules catalyze the decarboxylative condensation of the extender units (malonyl-CoA or methylmalonyl-CoA) to the growing chain.
Acyltransferase (AT) domains select the appropriate extender unit for each elongation step.
Ketoreductase (KR), Dehydratase (DH), and Enoylreductase (ER) domains within the PKS modules can modify the β-keto group of the growing chain to a hydroxyl, a double bond, or a single bond, respectively, leading to the diverse functional groups on the final molecule. nih.gov
Thioesterase (TE) or cyclase domains are responsible for the final release and cyclization of the completed molecule from the enzyme complex. researchgate.net
The precise interplay and sequence of these enzymatic activities result in the formation of the structurally unique and biologically active this compound molecule. rsc.org
| Domain | Function | Reference |
| Adenylation (A) | Selects and activates the amino acid precursor. | nih.gov |
| Thiolation (T) / Peptidyl Carrier Protein (PCP) | Covalently binds the activated precursors and the growing chain. | researchgate.net |
| Condensation (C) | Catalyzes peptide bond formation. | researchgate.net |
| Ketosynthase (KS) | Catalyzes the condensation of extender units. | researchgate.net |
| Acyltransferase (AT) | Selects the appropriate extender unit. | nih.gov |
| Ketoreductase (KR) | Reduces a keto group to a hydroxyl group. | nih.gov |
| Dehydratase (DH) | Dehydrates to form a double bond. | nih.gov |
| Enoylreductase (ER) | Reduces a double bond to a single bond. | nih.gov |
| Thioesterase (TE) / Cyclase | Releases and cyclizes the final product. | researchgate.net |
Formation of Shunt Products and Byproducts
In the biosynthesis of complex natural products like this compound, the metabolic pathway can sometimes deviate, leading to the formation of shunt products and byproducts. These are molecules that are structurally related to the main product but are formed due to incomplete or alternative enzymatic reactions.
During the production of lydicamycins, which are hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) products, several related but distinct molecules have been observed. nih.govbiorxiv.org It is hypothesized that these are shunt products or byproducts of the main this compound biosynthetic pathway. nih.govbiorxiv.org This phenomenon is not uncommon in polyketide biosynthesis. For instance, in the production of actinorhodin, a well-studied polyketide, the formation of shunt products is a known occurrence. biorxiv.org
Analysis of the metabolic flux during this compound production has shown a pattern consistent with shunt product formation. nih.govbiorxiv.org The detection of potential shunt products often coincides with the onset of this compound production, with their concentrations increasing over time. nih.govbiorxiv.org For example, one study noted the immediate detection of potential shunt products on day 4 of fermentation, which then increased towards days 9 and 10. nih.govbiorxiv.org These shunt products often share structural similarities with the main this compound molecule, as indicated by similar fragmentation patterns in mass spectrometry analysis. nih.govbiorxiv.org One such putative shunt product has been identified with a mass-to-charge ratio (m/z) of 562.3849. biorxiv.orgresearchgate.net The fragmentation of this molecule shows similarities to the polyketide backbone of this compound. biorxiv.org The formation of these byproducts can be influenced by the deletion of specific genes within the biosynthetic gene cluster, leading to the accumulation of biosynthetic intermediates or shunt metabolites. rsc.org
Regulation of this compound Biosynthesis
The production of this compound is intricately regulated at the genetic level. The biosynthetic gene cluster (BGC) responsible for this compound synthesis contains not only the core biosynthetic genes but also several regulatory genes that control the expression of the entire pathway. rsc.orgmdpi.com
The this compound BGC is known to contain eight cluster-situated regulators (CSRs) that are predicted to govern the expression of genes necessary for both the synthesis and export of this compound. rsc.org These regulators belong to various families of transcriptional regulators, which can act as either activators or repressors of gene expression. mdpi.com
One of the key regulatory families involved in the biosynthesis of many secondary metabolites in Streptomyces is the LuxR family of transcriptional regulators. researchgate.net In the case of this compound, a LuxR family transcriptional regulator, Lyd67, has been identified as a positive regulator of biosynthesis. rsc.org Overexpression of the gene encoding Lyd67 resulted in a significant increase in this compound production. rsc.org Conversely, mutational analysis of other regulatory genes within the cluster did not always lead to increased yields, and in some cases, led to a decrease in the production of certain this compound congeners. rsc.org
Another family of regulators, the MarR-family of transcriptional regulators, also plays a role. rsc.org These regulators are often involved in responding to environmental stress and the presence of toxic compounds. rsc.org The complexity of this regulatory network suggests that this compound production is tightly controlled and responsive to various internal and external signals. rsc.orgbiorxiv.org The regulation of the this compound BGC is a complex interplay of multiple regulatory proteins, and a complete understanding of this network is still an area of active research. rsc.org
Strategies for Biosynthetic Engineering and Production Enhancement
Given the therapeutic potential of this compound, significant research has focused on strategies to enhance its production. These strategies primarily involve genetic engineering of the producing organism, Streptomyces, and optimizing culture conditions.
Direct manipulation of the this compound biosynthetic gene cluster is a powerful strategy to increase production. rsc.orgmdpi.com This can involve several approaches:
Overexpression of Positive Regulators: As demonstrated with the LuxR regulator Lyd67, increasing the expression of a positive regulatory gene can significantly boost the production of the target compound. rsc.org This is a common strategy in metabolic engineering to enhance the production of secondary metabolites. frontiersin.org
Inactivation of Negative Regulators: Identifying and deleting or inactivating genes that repress the expression of the biosynthetic pathway can lead to increased yields. frontiersin.org While specific negative regulators for this compound have not been fully elucidated, this remains a viable strategy.
Gene Knockout and Mutational Analysis: Inactivating specific genes within the BGC, such as the core PKS gene lyd60, can be used to confirm the function of the gene cluster and to study the roles of individual enzymes. nih.govasm.org This can also lead to the accumulation of intermediates or shunt products, providing insights into the biosynthetic pathway. rsc.org Techniques like CRISPR-BEST base editing have been successfully used for this purpose. nih.govasm.org
Promoter Engineering: Replacing the native promoters of biosynthetic genes with strong, constitutive promoters is another method to enhance transcription and, consequently, production. uni-saarland.de
Many Streptomyces species harbor "silent" or "cryptic" biosynthetic gene clusters that are not expressed under standard laboratory conditions. frontiersin.orgoup.commdpi.com Activating these cryptic pathways can lead to the discovery of novel compounds or increased production of known ones. oup.commdpi.compnas.org Strategies to achieve this include:
Ribosome Engineering: Inducing mutations in ribosomal proteins or RNA polymerase can lead to global changes in gene expression, sometimes activating silent BGCs. frontiersin.orgoup.comwalshmedicalmedia.com This has been shown to enhance the production of various antibiotics. walshmedicalmedia.commdpi.com
Chemical Elicitation: The addition of small molecules, including sub-inhibitory concentrations of antibiotics, to the culture medium can trigger the expression of silent gene clusters. oup.compnas.org
Genetic Manipulation of Global Regulators: Altering the expression of global regulatory genes that control multiple metabolic pathways can also lead to the activation of cryptic BGCs. frontiersin.orgmdpi.comnih.gov For example, the disruption of the global regulatory gene wblA in Streptomyces ansochromogenes led to the production of novel tylosin (B1662201) analogue compounds. mdpi.comnih.gov
Mimicking the natural, competitive environment of microorganisms through co-cultivation can be a highly effective strategy to induce the production of secondary metabolites. mdpi.commdpi.comfrontiersin.orgresearchgate.net The interaction between different microbial species can trigger defense mechanisms and signaling pathways that activate silent biosynthetic gene clusters. mdpi.comfrontiersin.orgencyclopedia.pub
Bacteria-Bacteria Co-culture: Co-culturing different Streptomyces species or Streptomyces with other bacteria, particularly mycolic acid-containing bacteria (MACB), has been shown to induce the production of novel compounds and enhance the yield of existing ones. mdpi.comfrontiersin.org In some cases, physical contact between the co-cultured strains appears to be necessary for the activation of secondary metabolism. mdpi.com
Bacteria-Fungi Co-culture: The interaction between Streptomyces and fungi can also lead to the activation of BGCs and the production of new natural products. mdpi.com
Induction of Morphological Differentiation: this compound itself has been shown to induce morphological differentiation (sporulation) in other actinobacteria. nih.govbiorxiv.orgasm.org This interaction, in turn, can be a strategy for increasing antibiotic production. nih.govbiorxiv.org
These biosynthetic engineering and culture-based strategies hold significant promise for improving the production of this compound and for the discovery of new, structurally related compounds with potential therapeutic applications.
Mechanistic Investigations of Lydicamycin S Biological Activities
Antibacterial Mechanism of Action
Lydicamycin, an antibiotic produced by Streptomyces species, exerts its antibacterial effects through the specific inhibition of bacterial protein synthesis. biosynth.commdpi.com This mechanism of action disrupts essential cellular processes within susceptible bacteria, ultimately leading to the cessation of growth and, in some cases, cell death. biosynth.comsigmaaldrich.com
Inhibition of Bacterial Protein Synthesis
The primary mode of action for this compound is the interruption of protein production in bacteria. biosynth.com Like many other antibiotics, it targets the intricate machinery responsible for translating genetic information from messenger RNA (mRNA) into functional proteins. sigmaaldrich.com By interfering with this fundamental process, this compound effectively halts the synthesis of proteins that are critical for bacterial survival, including enzymes, structural components, and regulatory molecules. biosynth.comsigmaaldrich.com
Ribosomal Binding and Interference with Translation
This compound's inhibitory effect on protein synthesis is achieved by its binding to the bacterial ribosome. biosynth.com The ribosome, composed of a large (50S) and a small (30S) subunit, is the cellular site of protein synthesis. While the precise binding site of this compound on the bacterial ribosome is a subject of ongoing research, its interaction is understood to disrupt the translation process. biosynth.comfrontiersin.org This interference can occur at various stages of translation, such as the initiation, elongation, or termination of the polypeptide chain. sigmaaldrich.com For instance, some antibiotics that target the 50S subunit, like macrolides, can block the exit tunnel through which the growing polypeptide chain emerges, leading to premature termination. sigmaaldrich.com Others that bind to the 30S subunit can prevent the correct binding of aminoacyl-tRNA to the A site, thereby inhibiting the addition of new amino acids to the growing peptide. sigmaaldrich.com
Spectrum of Activity in Preclinical Models
This compound has demonstrated a selective spectrum of activity in preclinical studies, showing efficacy against certain types of microorganisms while being ineffective against others. nih.govchemsrc.com
This compound exhibits significant activity against Gram-positive bacteria. nih.govchemsrc.com Notably, it is effective against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of difficult-to-treat infections in healthcare settings. medchemexpress.eucaymanchem.com The minimum inhibitory concentrations (MICs) of this compound against S. aureus, including MRSA strains, have been reported in the range of 3.1 to 6.2 µg/ml. caymanchem.com Furthermore, novel congeners of this compound, such as TPU-0037-A, B, C, and D, have also shown potent anti-MRSA activity, with MIC values ranging from 1.56 to approximately 12.5 µg/ml. nih.gov Another related compound, TPU-0037C, demonstrated activity against MRSA with an MIC of 3.13 µg/mL. medchemexpress.eu
Table 1: In Vitro Activity of this compound and its Congeners Against MRSA
| Compound | Organism | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus (including MRSA strain 535) | 3.1-6.2 caymanchem.com |
| TPU-0037 Congeners (A, B, C, D) | MRSA | 1.56 - ~12.5 nih.gov |
In addition to its antibacterial properties, this compound has shown activity against certain yeasts. nih.govchemsrc.commedchemexpress.eu Specifically, it has been found to inhibit the growth of Cryptococcus neoformans, a pathogenic yeast, with a reported MIC of 25 µg/ml. nih.govcaymanchem.com
This compound is characteristically inactive against Gram-negative bacteria. nih.govchemsrc.commedchemexpress.eu This lack of activity is a common trait for certain classes of antibiotics and is often attributed to the structural differences in the cell envelopes of Gram-negative bacteria. The outer membrane of Gram-negative bacteria acts as a formidable barrier, preventing many antibiotics from reaching their intracellular targets.
Table 2: Summary of this compound's Antimicrobial Spectrum
| Microorganism Type | Activity | Examples |
|---|---|---|
| Gram-Positive Bacteria | Active | Staphylococcus aureus (including MRSA) medchemexpress.eucaymanchem.comnih.gov |
| Yeast | Active | Cryptococcus neoformans nih.govcaymanchem.com |
Herbicidal Mechanism of Action in Plant Systems
This compound, a polyketide natural product produced by soil bacteria such as Streptomyces ginsengnesis G7, exhibits significant herbicidal activity. nih.govacs.org Its mechanism of action in plants, particularly in the model organism Arabidopsis thaliana, involves a complex and indirect pathway that ultimately disrupts crucial hormonal signaling. nih.govresearchgate.net Unlike many synthetic herbicides, this compound does not appear to directly bind to its ultimate target but instead triggers a cascade of metabolic changes that lead to phytotoxicity. acs.org
Interference with Auxin Polar Transport
A key aspect of this compound's herbicidal effect is its ability to interfere with the polar transport of auxin, a critical plant hormone that governs numerous growth and developmental processes. acs.orgnih.gov Studies have shown that this compound treatment disrupts the normal distribution of auxin within the plant. acs.orgresearchgate.net However, research suggests this interference is not due to a direct interaction with the primary auxin efflux carriers, the PIN-formed (PIN) protein family. nih.govacs.org The molecular structure of this compound is not similar to known direct PIN protein inhibitors, leading to the inference that its effect on auxin transport is mediated by an indirect mechanism. nih.govacs.org
Induction of Aberrant Flavonol Biosynthesis
The indirect action of this compound on auxin transport is initiated by its influence on the plant's secondary metabolism. nih.gov Upon entering plant root cells, which it is proposed to do via diffusion, this compound triggers the activation of the flavonoid biosynthesis pathway. nih.govresearchgate.netacs.org This activation is supported by multi-omics data, which show an upregulation of proteins associated with flavonoid production following this compound exposure. nih.govacs.orgresearchgate.net The upregulation of flavonoid synthesis is a known plant response to various environmental stresses, where these molecules can act as antioxidants and signaling molecules. nih.gov
A specific consequence of the induced aberrant flavonoid biosynthesis is the significant overaccumulation of the flavonol metabolite, isorhamnetin (B1672294). nih.govresearchgate.netacs.org Metabolomic analysis has confirmed a substantial increase in isorhamnetin levels within plant cells upon treatment with this compound. nih.govresearchgate.netresearchgate.net This particular flavonol becomes a key player in the subsequent disruption of plant development. nih.gov
Indirect Interaction with PIN Protein Family and Auxin Distribution
The overaccumulation of isorhamnetin is the crucial link between this compound treatment and the disruption of auxin transport. nih.gov It is proposed that the synthesized isorhamnetin, through diffusion and vesicular trafficking between cells, interacts with the PIN protein complexes. nih.govresearchgate.net This interaction is thought to destabilize PIN protein polymers, thereby inhibiting their function as auxin efflux carriers. nih.govacs.org By impairing the function of the PIN protein family, the polar transport of auxin is hindered. nih.govresearchgate.net This disruption leads to an altered auxin gradient, specifically causing an accumulation of auxin in the pericycle cells of the root. nih.govresearchgate.net
Effects on Plant Growth and Development in Arabidopsis thaliana
The this compound-induced disruption of auxin homeostasis manifests in distinct morphological changes in Arabidopsis thaliana. nih.govacs.org The primary effect observed is the inhibition of primary root growth, a direct consequence of the disruption of polar auxin transport required for root elongation. nih.govacs.org Interestingly, the accumulation of auxin in the pericycle, a result of the inhibited transport, simultaneously stimulates the emergence of lateral roots. nih.govresearchgate.net This demonstrates a complex, species-specific response, as in some rice weeds, this compound inhibits the growth of both primary and lateral roots. acs.org
| Mechanism Stage | Description | Key Molecules Involved | Observed Effect in A. thaliana | Supporting Evidence |
|---|---|---|---|---|
| Initial Cellular Entry | This compound is proposed to enter plant root cells via diffusion. nih.govresearchgate.net | This compound | Initiation of stress response. | Proposed model based on experimental observations. nih.gov |
| Metabolic Reprogramming | Induces the upregulation of the flavonoid biosynthesis pathway. nih.govacs.org | Flavonoid biosynthesis-associated proteins | Aberrant synthesis of flavonoids. nih.gov | Transcriptomic and proteomic data. nih.govacs.org |
| Metabolite Accumulation | Leads to the specific overaccumulation of a particular flavonol. nih.gov | Isorhamnetin | High intracellular concentration of isorhamnetin. nih.gov | Metabolomic analysis. nih.govresearchgate.net |
| Indirect Protein Inhibition | Accumulated isorhamnetin interacts with and likely destabilizes PIN protein complexes, inhibiting their function. nih.govresearchgate.net | Isorhamnetin, PIN Proteins | Disruption of polar auxin transport. nih.govacs.org | Deep learning-based modeling and physiological assays. nih.gov |
| Hormonal Disruption | Inhibited auxin efflux leads to an altered auxin gradient. acs.org | Auxin | Accumulation of auxin in pericycle cells. nih.govresearchgate.net | Analysis of auxin distribution. acs.orgresearchgate.net |
| Phenotypic Outcome | The disruption in auxin homeostasis affects root architecture. | - | Inhibition of primary root growth and promotion of lateral root emergence. nih.govacs.org | Plant growth assays. nih.gov |
Role in Microbial Chemical Ecology and Morphological Differentiation
Beyond its effects on plants, this compound plays a significant role in the chemical ecology of soil microbiomes, particularly in mediating interactions between actinobacteria. asm.orgnih.gov These interactions highlight the function of secondary metabolites not just as antibiotics for competition, but also as signaling molecules that can trigger complex developmental changes in neighboring microbes. nih.govresearchgate.net
Research originating from the observation of co-cultured soil microbes revealed this compound's role as a trigger for morphological differentiation. asm.orgresearchgate.net When Kitasatospora sp. P9-2B1 was grown in proximity to Streptomyces sp. P9-2B2, the latter induced a distinct, wave-like pattern of sporulation in the former. asm.orgnih.govresearchgate.net Using mass spectrometry imaging, scientists identified a suite of lydicamycins accumulating in this zone of induced sporulation. asm.orgnih.govresearchgate.net
The causal role of this compound in this phenomenon was confirmed through genetic engineering. nih.govresearchgate.net When this compound production in Streptomyces sp. P9-2B2 was eliminated using CRISPR base editing, the mutant strain no longer induced sporulation in Kitasatospora sp. P9-2B1. asm.orgnih.govresearchgate.net This confirmed that lydicamycins are the chemical agents responsible for triggering this morphological change. researchgate.net
Further investigation using agar (B569324) diffusion assays with pure this compound revealed a temporal dependency. nih.govresearchgate.net If this compound was present at the same time as the inoculation of the receiving bacteria, it had an inhibitory effect. nih.govresearchgate.net However, if the bacteria were allowed to establish growth for a period before this compound was introduced, it induced sporulation. nih.govresearchgate.net This temporal aspect suggests a sophisticated ecological role, where the timing of the chemical signal dictates its function. asm.org This inducible sporulation effect is not limited to a single pair of microbes; it has also been observed in other environmental isolates and in the model organism Streptomyces coelicolor. asm.orgnih.gov
Transcriptomic analysis of the receiving strain during this interaction showed differential expression of genes related to morphological development. nih.govresearchgate.net Specifically, genes associated with the early development of aerial mycelium were upregulated at day four of co-cultivation, followed by the upregulation of transitional genes for spore development by day nine. nih.govresearchgate.net Alongside these developmental genes, numerous genes related to general stress, particularly cell envelope stress, were also differentially expressed, indicating the multifaceted impact of this compound on the receiving organism. asm.orgnih.govresearchgate.net
| Aspect | Observation | Organisms Studied | Methodology | Conclusion |
|---|---|---|---|---|
| Discovery of Interaction | A producing strain induced a wave-like sporulation pattern in a receiving strain during co-culture. asm.orgresearchgate.net | Producer: Streptomyces sp. P9-2B2 Receiver: Kitasatospora sp. P9-2B1 | Co-culture on agar plates. researchgate.net | A diffusible secondary metabolite mediates inter-species morphological differentiation. researchgate.net |
| Chemical Identification | A suite of lydicamycins was found to be highly accumulated in the zone of induced sporulation. asm.orgresearchgate.net | Streptomyces sp. P9-2B2, Kitasatospora sp. P9-2B1 | Mass Spectrometry Imaging (MSI). asm.orgresearchgate.net | Lydicamycins are the chemical trigger for the observed sporulation. researchgate.net |
| Genetic Confirmation | A this compound-deficient mutant of the producing strain failed to induce sporulation in the receiver strain. nih.govresearchgate.net | Producer: Streptomyces sp. P9-2B2 (and mutant) Receiver: Kitasatospora sp. P9-2B1 | CRISPR Base-Editing. researchgate.net | Confirms this compound is essential for the induced morphological differentiation. nih.gov |
| Temporal Effect | Concurrent application of pure this compound was inhibitory, while delayed application induced sporulation. nih.govresearchgate.net | Kitasatospora sp. P9-2B1 | Agar diffusion assays with pure compound. asm.org | This compound's function (inhibition vs. differentiation) is context- and time-dependent. asm.org |
| Generality of Effect | The inducible sporulation phenotype was observed in other environmental isolates and model strains. asm.orgnih.gov | Streptomyces coelicolor M145 & M1146, other environmental actinobacteria | Co-culture assays. asm.org | The role of this compound as a signaling molecule for differentiation is likely widespread among actinobacteria. nih.gov |
| Transcriptional Response | Upregulation of genes for aerial mycelium development, spore formation, and cell envelope stress was observed in the receiver. nih.govresearchgate.net | Streptomyces coelicolor M1146 | Transcriptomics (RNA-seq). asm.org | This compound exposure triggers a specific genetic program for morphological change and a general stress response. nih.gov |
Induced Sporulation in Actinobacterial Co-cultures
This compound has been identified as a key signaling molecule in the interactions between different species of actinobacteria, notably inducing morphological differentiation in the form of sporulation. biorxiv.orgpnas.orgbiorxiv.orguea.ac.uk This phenomenon was first observed in co-cultures of Kitasatospora sp. P9-2B1 and Streptomyces sp. P9-2B2, where the latter induced a distinct, wave-like sporulation pattern in the former. biorxiv.orgpnas.orgbiorxiv.org Mass spectrometry imaging revealed a significant accumulation of a variety of lydicamycins in the zone of induced sporulation, directly linking the compound to this developmental change. biorxiv.orgpnas.org
The induction of sporulation by this compound appears to be a concentration and time-dependent process. biorxiv.org In agar diffusion assays, when pure this compound was introduced at the same time as the bacterial inoculation, it exhibited inhibitory effects. biorxiv.orgpnas.orgbiorxiv.orgals-journal.com However, when its introduction was delayed, it triggered sporulation. biorxiv.orgpnas.orgbiorxiv.orgals-journal.com This suggests a dual role for this compound, acting as an antibiotic at high initial concentrations and as a developmental signal at later stages or different concentrations. biorxiv.org
To confirm the direct role of this compound in this process, genetic studies were conducted. The creation of this compound-deficient mutants of the producing strain, Streptomyces sp. P9-2B2, using CRISPR base editing, resulted in the cessation of the inducible sporulation in the receiver strain, Kitasatospora sp. P9-2B1. biorxiv.orgpnas.org This provided definitive evidence that this compound is the causative agent of the observed morphological differentiation. biorxiv.orgpnas.org
The effect of this compound-induced sporulation is not limited to the initial pair of interacting strains. Similar wave-like sporulation patterns were also observed when Streptomyces sp. P9-2B2 was co-cultured with other environmental actinobacterial isolates, as well as with the well-characterized model organism Streptomyces coelicolor M145 and M1146. biorxiv.orgpnas.orgbiorxiv.orguea.ac.uk This indicates that the ability of this compound to act as a developmental trigger may be a widespread phenomenon among Streptomyces and related genera. biorxiv.org
The observed sporulation process induced by diffusible this compound occurs in distinct phases. Initially, the substrate hyphae of the receiver strain change in pigmentation. This is followed by the production of aerial hyphae, which then mature into spores. biorxiv.org This structured progression highlights a regulated developmental response to the external chemical signal provided by this compound.
Transcriptional Responses and Gene Expression Modulation in Receiver Strains
The exposure of actinobacterial receiver strains to this compound triggers significant and specific transcriptional responses, orchestrating the observed morphological changes. biorxiv.orgbiorxiv.orguea.ac.uk Transcriptomic analysis of Streptomyces coelicolor M1146 co-cultured with a this compound-producing strain revealed differential gene expression related to key developmental stages. biorxiv.org
At earlier time points in the co-culture, corresponding to the initial exposure to this compound, there is a notable upregulation of genes associated with early aerial mycelium development. biorxiv.org As the co-culture progresses and this compound concentrations increase, a different set of genes becomes active. These are the transitional genes responsible for the development of spores. biorxiv.org This temporal pattern of gene expression mirrors the phased morphological changes observed, from vegetative growth to aerial hyphae formation and finally to sporulation. biorxiv.org
On day 9 of a co-culture between S. coelicolor M1146 and the this compound-producer, when aerial hyphae begin to form, several key genes are differentially expressed. pharmacophorejournal.com These include genes tightly associated with aerial hyphae formation such as bldN, bldM, and wblA, as well as genes for hydrophobic proteins and peptides like chpB, chpD-H, and sapA-B. pharmacophorejournal.com Furthermore, genes that initiate sporulation (ssgA, ssgB, ssgR, and spoIIE) are also differentially expressed. pharmacophorejournal.com
The table below summarizes the key genes and their functions that are modulated in the receiver strain upon exposure to this compound.
| Gene Category | Specific Genes | Function in Receiver Strain |
| Aerial Mycelium Development | bldN, bldM, wblA | Control the formation of aerial hyphae. |
| Hydrophobic Proteins/Peptides | chpB, chpD-H, sapA-B | Involved in the structure and integrity of aerial hyphae. |
| Sporulation Initiation | ssgA, ssgB, ssgR, spoIIE | Trigger the conversion of aerial hyphae into spores. |
| Stress Response | Various | Mediate cellular response to stress, particularly cell envelope stress. |
Ecological Significance of this compound-Mediated Interactions
The ability of this compound to induce sporulation in competing actinobacteria has significant ecological implications, suggesting a sophisticated role for this secondary metabolite beyond simple antagonism. biorxiv.orguea.ac.uknih.gov In the complex and competitive soil microbiome, the production of this compound may provide the producing organism with a competitive advantage by influencing the life cycle of its neighbors. biorxiv.org
By triggering premature sporulation in a competing strain, the this compound producer could potentially halt the vegetative growth of the competitor, thereby limiting its nutrient acquisition and spatial expansion. biorxiv.org Sporulation is an irreversible process in Streptomyces often brought on by nutrient depletion. biorxiv.org Inducing this state in a competitor could effectively remove it from the active, resource-competing population.
This interaction highlights a previously unrecognized form of chemical ecology among actinobacteria. biorxiv.org It moves beyond the traditional view of antibiotics solely as killing agents and reframes them as potent signaling molecules that can modulate the development and behavior of other microbes in the environment. uea.ac.uknih.gov This nuanced view of secondary metabolite function is crucial for understanding the intricate web of interactions that govern microbial communities. uea.ac.uknih.gov
The study of these this compound-mediated interactions in dual-culture systems provides a simplified yet powerful model for dissecting the complex chemical dialogues that occur in nature. uea.ac.uknih.gov The findings suggest that certain groups of bioactive metabolites have evolved to play specific roles in shaping the structure and dynamics of microbial ecosystems. biorxiv.orgals-journal.com The fitness of Rhodococcus fascians, a plant pathogen, has been shown to be enhanced by lydiamycin during plant colonization, indicating an important ecological role for this compound. pnas.org
Identification of Specific Molecular Targets (e.g., Lydiamycin A)
Recent research has begun to elucidate the specific molecular targets of lydicamycins, providing a deeper understanding of their mechanism of action. A significant breakthrough has been the identification of bacterial peptide deformylase (PDF) as a direct target of Lydiamycin A, a congener of this compound. biorxiv.orgpnas.orgresearchgate.net
Peptide deformylase is an essential bacterial enzyme that removes the N-formyl group from the N-terminal methionine of newly synthesized polypeptides. pharmacophorejournal.com This process is a critical step in protein maturation for most bacteria. researchgate.net Lydiamycin A has been demonstrated to inhibit bacterial PDF in vitro. biorxiv.orgpnas.orguea.ac.ukresearchgate.net
The inhibitory activity of Lydiamycin A is attributed to its chemical structure, which includes a rare 2-pentyl-succinyl chemophore. biorxiv.orgpnas.orgbiorxiv.orgresearchgate.net Although Lydiamycin A lacks the hydroxamate functionality found in other potent PDF inhibitors like actinonin, its carboxylate functionality is capable of binding within the active site of the PDF enzyme. biorxiv.orgresearchgate.net This structural feature allows it to interfere with the enzyme's catalytic activity, thereby disrupting protein synthesis and exerting its antimicrobial effects. biorxiv.org
Interestingly, the biosynthetic gene cluster for lydiamycin in the producing organism, Rhodococcus fascians, also contains a gene (lydA) that encodes a peptide deformylase. biorxiv.orgpnas.orguea.ac.uk This resident PDF has been shown to confer resistance to Lydiamycin A, representing a novel self-immunity mechanism for the producing organism. biorxiv.orgpnas.orguea.ac.uk This finding further solidifies PDF as the molecular target of Lydiamycin A. biorxiv.org The data indicates that lydiamycin functions as an antimycobacterial agent through the inhibition of peptide deformylase. biorxiv.orgresearchgate.net
Chemical Synthesis and Analog Development
Total Synthesis Approaches
A plausible total synthesis of Lydicamycin would likely be convergent, involving the independent synthesis of its key fragments followed by their strategic coupling. This approach allows for flexibility and optimization of the synthesis of each component before their assembly into the final complex structure.
The synthesis of the tetramic acid moiety is a well-established process in organic chemistry, often accomplished through a Dieckmann or Lacey-Dieckmann cyclization of an N-acylated amino acid ester. This intramolecular condensation reaction forms the characteristic 2,4-pyrrolidinedione ring system. For this compound, this would involve the cyclization of a precursor bearing the polyketide side chain attached to an appropriate amino acid derivative.
The amidinopyrrolidine moiety presents a more unique synthetic challenge. Its construction would likely involve the formation of a functionalized pyrrolidine (B122466) ring, followed by the installation of the cyclic guanidine (B92328) functionality. Stereoselective methods for the synthesis of substituted pyrrolidines are numerous and could be adapted for this purpose. The guanidine group can be formed from a diamine precursor through reaction with a guanylating agent, such as cyanamide (B42294) or S-methylisothiourea. Directed stereoselective guanidinylation of alkenes has also been reported as a viable method for constructing cyclic guanidines. nih.gov
The assembly of the full this compound molecule would necessitate a variety of multi-step organic reactions. Key methodologies would include:
Carbon-Carbon Bond Formation: Reactions such as aldol (B89426) additions, Wittig reactions, and Suzuki or Stille couplings would be essential for constructing the polyketide backbone and attaching the various side chains.
Functional Group Interconversions: A series of oxidations, reductions, and protections/deprotections of functional groups would be required throughout the synthesis to manage the reactivity of the molecule and install the correct functionalities.
Stereochemical Control: Given the numerous stereocenters in this compound, asymmetric synthesis techniques would be paramount to ensure the correct stereochemistry of the final product.
The polyketide chain of this compound features a series of stereochemically defined hydroxyl groups (a polyol). The asymmetric synthesis of such 1,3-diol systems is a critical aspect of the total synthesis. Several powerful strategies have been developed for this purpose, including:
Substrate-Controlled Reductions: The reduction of β-hydroxy ketones can be directed by the existing stereocenter to selectively form one diastereomer of the 1,3-diol. The Evans-Saksena reduction, which utilizes tetramethylammonium (B1211777) triacetoxyborohydride, is a notable example that reliably produces anti-1,3-diols. synarchive.comwikipedia.org
Chiral Reagent-Controlled Reactions: The use of chiral reagents, such as in the Narasaka-Prasad reduction, allows for the stereoselective reduction of β-hydroxy ketones to afford syn-1,3-diols.
Iterative Approaches: Mimicking the biosynthetic pathway, iterative methods that add two-carbon units with controlled stereochemistry can be employed to build up the polyol chain.
Semi-Synthetic and Derivatization Strategies
In the absence of a total synthesis, semi-synthetic modification of the natural product or its biosynthetic precursors offers a valuable route to this compound analogs. This approach allows for the exploration of the structure-activity relationship and the potential to improve the compound's pharmacological properties. Derivatization strategies could focus on several key areas of the molecule:
Modification of the Tetramic Acid Moiety: Altering the substituents on the tetramic acid ring or the acyl side chain could influence the compound's binding to its biological target.
Alterations to the Polyketide Backbone: Modifications to the hydroxyl groups, such as esterification or etherification, or changes to the double bond geometry could impact the molecule's conformation and activity.
Derivatization of the Amidinopyrrolidine Ring: The guanidine group is a key feature and its modification could significantly affect the compound's properties, including its basicity and hydrogen bonding capacity.
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Due to the limited availability of this compound and the absence of a total synthesis, specific SAR studies on this compound analogues are not yet available in the published literature. However, insights can be gleaned from studies on structurally and biosynthetically related compounds, such as streptolydigin (B611037) and the tirandamycins.
Studies on streptolydigin have shown that modifications to the tetramic acid side chain can significantly impact antibacterial activity. For instance, the replacement of the acetamide (B32628) moiety with a carboxyl group in a streptolydigin derivative, named streptolydigin B, resulted in reduced antibacterial activity. asm.org This suggests that the acetamide group plays an important role in the interaction with its target, bacterial RNA polymerase.
SAR studies on tirandamycin analogues have also provided valuable information. These studies have indicated that the C-10 ketone and the C-11/C-12 epoxide are important for potent antibacterial activity. nih.gov Conversely, the presence of a hydroxyl group at C-18 can decrease potency. nih.gov These findings highlight the sensitivity of the biological activity to subtle structural changes in the polyketide core.
The following table summarizes the minimum inhibitory concentrations (MICs) of selected tirandamycin analogues against Bacillus subtilis, illustrating the impact of structural modifications on antibacterial potency.
| Compound | R1 | R2 | R3 | MIC (µg/mL) against B. subtilis |
| Tirandamycin A | H | OH | H | 1.56 |
| Tirandamycin B | H | H | H | 3.12 |
| Tirandamycin C | OH | OH | H | 6.25 |
| Tirandamycin D | H | OH | OH | 12.5 |
Data sourced from studies on tirandamycin analogues and their activity against Bacillus subtilis.
These findings from related compounds suggest that the biological activity of this compound is likely to be highly dependent on the specific functionalities and stereochemistry of its entire structure. Future synthetic and semi-synthetic efforts will be crucial in elucidating the detailed SAR of this compound and unlocking its full therapeutic potential.
Exploration of Natural and Engineered Congeners for SAR
The exploration of this compound congeners has primarily centered on the isolation and characterization of naturally occurring analogs. To date, the scientific literature has not extensively documented the generation of engineered this compound derivatives through synthetic or biosynthetic methods. Consequently, the current understanding of the structure-activity relationships (SAR) for this class of compounds is largely derived from the comparative analysis of these natural congeners.
Natural Congeners of this compound
A notable group of natural this compound congeners, designated TPU-0037-A, B, C, and D, has been isolated from the culture broth of Streptomyces platensis TP-A0598. nih.gov These compounds have been pivotal in elucidating preliminary SAR insights. The structural variations among these congeners and the parent this compound are presented below.
The antimicrobial activity of these natural congeners has been evaluated against a range of Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The research findings indicate that these structural modifications influence the antibacterial potency of the molecules.
Research Findings:
The isolated congeners, TPU-0037-A, B, C, and D, have demonstrated antibiotic activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 1.56 to 12.5 µg/ml. nih.gov
TPU-0037-A (30-demethylthis compound): The removal of the methyl group at the C-30 position appears to be a permissible modification that retains antibacterial activity.
TPU-0037-D (8-deoxythis compound): The absence of the hydroxyl group at the C-8 position also results in a compound with antibacterial properties.
TPU-0037-C (30-demethyl-8-deoxythis compound): This congener combines the structural modifications of TPU-0037-A and TPU-0037-D. Its activity suggests that simultaneous demethylation at C-30 and dehydroxylation at C-8 are tolerated.
TPU-0037-B (14,15-dehydro-8-deoxythis compound): In addition to the dehydroxylation at C-8, this analog possesses a double bond between C-14 and C-15. This modification also yields an active compound.
While a precise, quantitative comparison of the potencies of these congeners is limited by the available data, the general antibacterial activity across these structurally varied molecules indicates that the core scaffold of this compound is amenable to certain modifications without complete loss of function. The pyrrolidine and tetramic acid moieties, along with the extended polyketide chain, appear to be crucial for the antimicrobial action. The modifications observed in the TPU-0037 series primarily involve the peripheral decorations of the macrocyclic structure.
Engineered Congeners
As of the current body of scientific literature, there is a notable absence of published research detailing the synthesis or biosynthetic engineering of novel this compound congeners. The complex structure of this compound presents a significant challenge for total synthesis, which may explain the limited exploration of synthetic analogs. Furthermore, while the biosynthetic gene cluster for this compound has been identified, reports on its genetic manipulation to produce novel derivatives are not yet available. rsc.org Therefore, a comprehensive SAR study incorporating engineered congeners is not feasible at this time.
The table below summarizes the known natural congeners of this compound and their reported biological activities.
| Compound Name | Structural Modification from this compound | Reported Biological Activity |
|---|---|---|
| TPU-0037-A | 30-demethyl | Active against Gram-positive bacteria, including MRSA (MIC: 1.56-12.5 µg/ml) nih.gov |
| TPU-0037-B | 14,15-dehydro-8-deoxy | Active against Gram-positive bacteria, including MRSA (MIC: 1.56-12.5 µg/ml) nih.gov |
| TPU-0037-C | 30-demethyl-8-deoxy | Active against Gram-positive bacteria, including MRSA (MIC: 1.56-12.5 µg/ml) nih.gov |
| TPU-0037-D | 8-deoxy | Active against Gram-positive bacteria, including MRSA (MIC: 1.56-12.5 µg/ml) nih.gov |
Mechanisms of Resistance and Strategies for Mitigation
Characterization of Resistance Mechanisms to Lydicamycin (in susceptible organisms)
Bacteria can develop resistance to antibiotics through several primary mechanisms, including altering the drug's target site, actively pumping the drug out of the cell, decreasing the cell's permeability to the drug, and enzymatically inactivating the antibiotic. nih.govfrontiersin.orgreactgroup.org While specific research on this compound resistance is still emerging, general bacterial resistance mechanisms provide a framework for understanding potential challenges.
Target Site Modifications (e.g., Ribosome Alterations)
This compound is known to target bacterial ribosomes, interfering with protein synthesis. smolecule.com A common mechanism of resistance to ribosome-targeting antibiotics is the alteration of the binding site on the ribosome. researchgate.netmdpi.com This can occur through mutations in the ribosomal RNA (rRNA) or ribosomal proteins, which can reduce the binding affinity of the antibiotic. researchgate.netnews-medical.net For example, bacteria can modify their ribosomes in response to antibiotics, which may alter the drug's binding site and lead to resistance. news-medical.net Research on other antibiotics has shown that modifications, such as methylation of rRNA, can prevent the drug from binding effectively. plos.org While direct evidence for specific ribosomal modifications conferring resistance to this compound is not yet detailed in published literature, it represents a highly probable mechanism of resistance. news-medical.netplos.org
Efflux Pump Systems and Drug Expulsion
Efflux pumps are membrane proteins that actively transport antibiotics and other toxic substances out of the bacterial cell, thereby reducing the intracellular concentration of the drug to sub-toxic levels. nih.govresearchgate.net This is a common resistance strategy employed by many bacteria against various classes of antibiotics. nih.govesmed.org The presence of multidrug efflux pumps has been identified as a key resistance mechanism in pathogenic bacteria. nih.govresearchgate.net It is plausible that bacteria could develop or upregulate efflux pumps capable of recognizing and expelling this compound, contributing to resistance.
Decreased Cell Membrane Permeability
Another potential mechanism of resistance is a reduction in the permeability of the bacterial cell membrane to this compound. reactgroup.org The outer membrane of Gram-negative bacteria, in particular, serves as a formidable barrier to many antibiotics. nih.gov Changes in the composition of the cell membrane, such as alterations to lipid or protein components, can hinder the passage of antibiotic molecules into the cell. nih.govdntb.gov.uamedchemexpress.eufrontiersin.orglibretexts.org While this compound is primarily active against Gram-positive bacteria, which lack an outer membrane, changes in the cell wall or cytoplasmic membrane could still impact drug uptake. nih.gov For instance, some studies suggest that certain compounds can increase cell membrane permeability, potentially enhancing the efficacy of antibiotics. dntb.gov.ua
Enzymatic Inactivation or Chemical Modification of this compound (if evidence emerges)
Bacteria can produce enzymes that chemically modify or degrade antibiotics, rendering them inactive. nih.govfrontiersin.org This is a well-established resistance mechanism for many classes of antibiotics, such as the enzymatic modification of aminoglycosides. nih.gov Although there is currently no direct evidence of enzymatic inactivation of this compound reported in the scientific literature, the possibility of bacteria evolving such enzymes cannot be ruled out. The complex structure of this compound, a hybrid polyketide-non-ribosomal peptide, may present a challenging substrate for enzymatic degradation. biorxiv.orgasm.org
Self-Immunity Mechanisms in this compound Producer Organisms
The organism that produces this compound, Streptomyces lydicus (and other producing strains like Streptomyces platensis and Streptomyces sp. TP-A0598), must possess self-immunity mechanisms to avoid being killed by the antibiotic it synthesizes. nih.govjst.go.jpnih.gov While the specific mechanisms for this compound are still under investigation, producer organisms of other antibiotics employ various strategies. These can include modification of the antibiotic's target within the producer's own cells, efflux pumps to export the antibiotic, or production of an inactive precursor that is only activated outside the cell. nih.gov A recent study observed that the temporal production of lydicamycins correlated with the self-induced sporulation of the producing strain, and a mutant deficient in this compound production showed delayed development. biorxiv.orgasm.orgresearchgate.net This suggests a potential role for this compound in the developmental processes of the producer, which may be linked to its self-immunity.
Research into Overcoming Resistance to Lydicamycins
As with all antibiotics, the potential for resistance development necessitates research into strategies to overcome it. One approach is the development of new derivatives of this compound that may be less susceptible to resistance mechanisms. researchgate.net The identification of various congeners of this compound, such as TPU-0037-A, B, C, and D, suggests that structural modifications are possible. jst.go.jp Another strategy involves the use of combination therapies, where this compound could be administered with other compounds that inhibit resistance mechanisms, such as efflux pump inhibitors or agents that increase cell membrane permeability. news-medical.net Furthermore, a deeper understanding of the interactions between this compound and its ribosomal target could facilitate the design of new analogs with improved binding affinity or the ability to bind to altered targets. smolecule.combiorxiv.org Research into drug delivery systems that can increase the bioavailability of antibiotics at the site of infection also holds promise for overcoming resistance. news-medical.net
Rational Design of Resistance-Evading this compound Analogs
The emergence of antibiotic resistance is a significant challenge in the treatment of bacterial infections. frontiersin.org Bacteria can develop resistance through various mechanisms, including modification of the drug target, enzymatic inactivation of the antibiotic, or active efflux of the drug from the cell. frontiersin.orgnih.gov In the context of this compound, while it has shown efficacy against certain resistant strains, the potential for resistance development necessitates proactive strategies. smolecule.com One of the most promising approaches is the rational design of novel this compound analogs that can evade these resistance mechanisms.
Rational drug design leverages the understanding of the molecular interactions between an antibiotic and its bacterial target. nih.gov For this compound, this involves studying its binding to the bacterial ribosome to inform the design of new derivatives. smolecule.com By modifying the chemical structure of this compound, it may be possible to create analogs that maintain or even enhance antibacterial activity while being less susceptible to existing resistance mechanisms. This approach has been successfully employed for other classes of antibiotics, where the goal is to develop compounds that can inhibit multiple bacterial targets, making it much harder for resistance to emerge. nih.gov
The unique structure of this compound, with its amidinopyrrolidine and tetramic acid moieties, offers multiple points for chemical modification. smolecule.com Researchers can explore creating derivatives with altered pharmacokinetics or enhanced activity. smolecule.com The process of designing these analogs often involves a medicinal chemistry workflow to create compounds that can potently inhibit their targets. nih.gov
Synergistic Effects with Other Bioactive Agents
Another key strategy to combat resistance is the use of combination therapies, where an antibiotic is administered alongside another bioactive agent. frontiersin.org This approach can have synergistic effects, meaning the combined effect of the two agents is greater than the sum of their individual effects. Studies have explored the synergistic potential of this compound with other antibiotics to enhance its activity against resistant bacterial strains. smolecule.com
The concept of synergy is not limited to combinations with other traditional antibiotics. There is growing interest in combining antibiotics with non-antibiotic compounds that can overcome resistance mechanisms. For example, combining an antibiotic with an agent that inhibits efflux pumps can restore the antibiotic's efficacy. frontiersin.org While specific studies detailing this compound's synergistic partners are emerging, the principle remains a viable strategy for extending its clinical utility. researchgate.net
Advanced Research Methodologies and Future Research Avenues for Lydicamycin
Multi-Omics Approaches in Lydicamycin Research
Genomics and Pan-Genomics for BGC Discovery
The foundation of this compound production lies within its biosynthetic gene cluster (BGC), a contiguous set of genes responsible for the enzymatic assembly of the molecule. rsc.orgbiorxiv.org Genomic analysis has been instrumental in identifying and characterizing these BGCs in various producing strains, including Streptomyces species and the plant pathogen Rhodococcus fascians. biorxiv.orgresearchgate.net
Genome mining, a process of computationally screening genomic data, has successfully identified putative this compound BGCs. biorxiv.org For instance, a genomics-led approach identified a BGC on the pathogenicity megaplasmid of Rhodococcus fascians that produces this compound A. biorxiv.org This discovery was significant as it represented the first identification of a this compound BGC in a non-Streptomyces species. biorxiv.org The analysis of the BGC in R. fascians also prompted a structural re-evaluation of this compound, revealing a rare 2-pentyl-succinyl chemophore. biorxiv.org
Pan-genomics, the study of the entire gene set of all strains of a species, offers a broader perspective on the distribution and diversity of this compound BGCs. wikipedia.org By comparing the genomes of multiple this compound-producing strains, researchers can identify the core genes essential for its biosynthesis, as well as accessory genes that may contribute to the production of different congeners or confer regulatory nuances. This approach helps to understand the evolutionary trajectory of the BGC and its dissemination across different bacterial lineages. wikipedia.org
| Research Finding | Organism(s) | Methodology | Key Outcome |
| Identification of this compound BGC | Rhodococcus fascians D188 | Genomics, Gene Disruption | First identification of a this compound BGC in a non-Streptomyces species. biorxiv.org |
| Structural Revision of Lydiamycin A | Rhodococcus fascians | Genomics, NMR, Crystallography | Revealed a rare 2-pentyl-succinyl chemophore, informed by BGC analysis. biorxiv.org |
| Identification of Potential this compound BGCs | Various bacterial soil isolates | Genome Analysis (antiSMASH, BlastN) | Seven out of eight studied isolates were found to bear a potential this compound BGC. researchgate.net |
| Confirmation of this compound Production | Streptomyces sp. P9-2B2 | CRISPR Base Editing | Generation of a this compound-deficient mutant confirmed the role of the BGC in its production. nih.govnih.gov |
Transcriptomics for Gene Expression Analysis
Transcriptomics, the study of the complete set of RNA transcripts, provides a dynamic view of gene expression and is crucial for understanding how the this compound BGC is regulated and how the compound affects other organisms. nih.govnih.gov
In studies of microbial interactions, transcriptomics has revealed the genetic response of bacteria exposed to this compound. For example, when Streptomyces coelicolor M1146 was co-cultured with a this compound-producing strain, transcriptomic analysis showed differential gene expression related to morphological development and stress responses. nih.govnih.gov Specifically, genes associated with early aerial mycelium development were upregulated at day 4, followed by the upregulation of genes responsible for spore development at day 9. nih.govresearchgate.netnih.gov This temporal analysis of gene expression directly correlates with the observed morphological changes induced by this compound.
Furthermore, the analysis highlighted the upregulation of numerous genes involved in general stress responses, particularly those related to cell envelope stress, suggesting a mechanism by which this compound exerts its effects. nih.govresearchgate.netnih.gov These findings underscore the role of this compound not just as an antibiotic, but as a signaling molecule that can trigger complex developmental processes in other bacteria. nih.govnih.gov
| Time Point | Observed Transcriptomic Change in S. coelicolor M1146 | Associated Morphological Event |
| Day 2 | No significant differential gene expression observed. nih.gov | - |
| Day 4 | Upregulation of genes linked to early aerial mycelium development. nih.govresearchgate.netnih.gov | Onset of morphological differentiation. |
| Day 9 | Upregulation of transitional genes for spore development and cell envelope stress response genes. nih.govresearchgate.netnih.gov | Advanced sporulation. |
Proteomics for Target Identification and Pathway Analysis
Proteomics, the large-scale study of proteins, offers another layer of functional information by identifying the proteins that are expressed and potentially modified in response to this compound. This approach is invaluable for identifying the molecular targets of this compound and for elucidating the metabolic pathways it perturbs. silantes.comfrontiersin.org
By comparing the proteomes of cells or organisms in the presence and absence of this compound, researchers can pinpoint proteins whose abundance or modification state is altered. silantes.com This can reveal the direct protein targets of the compound, as well as downstream effects on various cellular pathways. silantes.comfrontiersin.org Techniques such as quantitative proteomics can provide precise measurements of changes in protein levels, offering a more detailed understanding of the cellular response. silantes.comthermofisher.com
While specific proteomic studies focused solely on this compound's direct targets are still emerging, the integration of proteomics with other omics data holds great promise for a comprehensive understanding of its mechanism of action. biorxiv.org For instance, identifying proteins that are differentially expressed in conjunction with the transcriptomic changes observed during this compound-induced sporulation could further clarify the molecular cascade of this developmental process.
Metabolomics and Molecular Networking for Chemical Profiling
Metabolomics, the comprehensive analysis of small molecules (metabolites) within a biological system, provides a direct snapshot of the chemical phenotype. In this compound research, metabolomics has been instrumental in identifying and quantifying the production of this compound and its various congeners. rsc.orgnih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a core technique in metabolomics, used to separate and identify metabolites from complex mixtures. nih.gov This has been applied to track the temporal production of Lydicamycins by producing strains, revealing that its synthesis is often linked to specific growth phases, such as sporulation. nih.govbiorxiv.org
A powerful bioinformatic tool used in conjunction with metabolomics is molecular networking. This approach organizes MS/MS data into networks where nodes represent metabolites and edges connect structurally similar molecules. rsc.org Molecular networking has been successfully used to fully characterize all this compound congeners from a single biosynthetic pathway, including previously undiscovered compounds. rsc.org This demonstrates that the chemical diversity of the this compound family is greater than what has been identified through traditional bioactivity-guided isolation methods. rsc.org Feature-based molecular networking has also been employed to evaluate the temporal production of Lydicamycins. asm.orgnih.gov
| Metabolite (m/z) | Identification | Significance in Research |
| 855.5496 | This compound | Key metabolite identified in induced sporulation zones. researchgate.netnih.gov |
| 841.5339 | This compound congener | Part of the suite of Lydicamycins produced. researchgate.netnih.gov |
| 562.3849 | Putative shunt product | Indicates potential alternative biosynthetic pathways or degradation products. researchgate.netnih.gov |
Advanced Imaging and Visualization Techniques
Visualizing the spatial distribution of molecules within a biological context provides critical information that is often lost in bulk extraction methods. Advanced imaging techniques are therefore essential for understanding where and when this compound is produced and how it interacts with its environment.
Mass Spectrometry Imaging (MSI) for Spatial Metabolite Distribution
Mass Spectrometry Imaging (MSI) is a powerful technique that maps the spatial distribution of hundreds of molecules directly from a sample surface. galaxyproject.org In the context of this compound research, MSI has been revolutionary in visualizing the compound's localization during microbial interactions. nih.govasm.orgresearchgate.netnih.gov
By analyzing co-cultures of this compound-producing bacteria and other microbes, MSI has revealed that a suite of Lydicamycins accumulates specifically in the zone of induced morphogenesis, such as sporulation. nih.govresearchgate.netnih.gov This direct visualization provides compelling evidence for this compound's role as the causative agent of the observed phenotypic changes. nih.govnih.govbiorxiv.org Traditional methods, such as extracting metabolites from agar (B569324) plugs, often fail to detect these spatially localized compounds. nih.gov
MSI allows researchers to quickly identify potential candidate molecules based on their spatial distribution, which can then be further characterized using other techniques. biorxiv.orgbiorxiv.org While MSI faces some challenges, such as topological issues with filamentous microbes, it remains an invaluable tool for linking specific metabolites to ecological functions and for guiding the discovery of novel natural products. nih.govbiorxiv.orgbiorxiv.org
Computational and Artificial Intelligence-Driven Approaches
The complexity of natural product mechanisms necessitates advanced analytical tools. For this compound, computational and artificial intelligence (AI) approaches are pivotal in moving beyond simple bioactivity assays to a deeper, systems-level understanding of its function. These methods allow for the integration of large datasets and the simulation of molecular interactions that are difficult to observe experimentally.
Deep Learning-Based Nonlinear Regression Models for Mechanistic Elucidation
To unravel the complex and often nonlinear mechanisms of natural products, researchers have employed sophisticated computational models. A notable application involves the use of a deep learning-based nonlinear regression model to understand the herbicidal action of this compound. acs.orgacs.org This approach utilizes a feedforward neural network to integrate and analyze high-dimensional multi-omics data, including transcriptomics and metabolomics, from Arabidopsis thaliana treated with this compound. acs.orgresearchgate.net
The model was designed to decipher the intricate regulatory effects of this compound on plant growth. acs.org Research revealed that this compound interferes with auxin polar transport. acs.orgresearchgate.net The deep learning framework demonstrated that this interference is achieved by inducing the overaccumulation of flavonol metabolites, specifically isorhamnetin (B1672294), in A. thaliana. acs.orgacs.org The model successfully integrated transcriptomic and metabolomic data, showing that isorhamnetin was upregulated eight-fold, which in turn affects the localization or activity of PIN proteins responsible for auxin transport. acs.org This study highlights the power of deep learning to elucidate complex biological pathways and identify potential molecular targets for agricultural applications. acs.orgacs.org
Table 1: Findings from Deep Learning-Based Analysis of this compound's Herbicidal Mechanism
| Finding | Methodology | Implication | Source |
|---|---|---|---|
| Primary Mechanism | Deep learning model integrating multi-omics data | This compound inhibits auxin polar transport in Arabidopsis thaliana. | acs.orgresearchgate.net |
| Molecular Cause | Metabolomic analysis within the deep learning framework | Induces significant (8-fold) upregulation and accumulation of the flavonol isorhamnetin. | acs.org |
| Downstream Effect | Inferred from model and existing biological knowledge | Accumulated flavonols disrupt the function of PIN proteins, leading to altered plant development. | acs.org |
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), like this compound, and its macromolecular target, typically a protein or nucleic acid. metu.edu.tr Docking predicts the preferred orientation of a ligand when bound to a receptor, while MD simulations provide insights into the stability and conformational changes of the ligand-receptor complex over time. metu.edu.tr
While specific, large-scale molecular docking and dynamics simulation studies for this compound are not extensively detailed in the reviewed literature, its primary antibacterial target is known to be the bacterial ribosome. mdpi.comfrontiersin.orglumenlearning.com this compound inhibits bacterial protein synthesis by binding to the ribosome, a complex and highly conserved cellular machine. frontiersin.orglumenlearning.com The application of docking and MD simulations would be a logical next step to elucidate the precise binding site and interaction mechanism. Such studies could model how this compound fits into pockets of the 30S or 50S ribosomal subunits, identifying the key amino acid or rRNA residues it forms hydrogen bonds or other interactions with. metu.edu.tr These computational approaches are crucial for understanding the structural basis of its antibiotic activity and for guiding the rational design of novel derivatives with enhanced potency or altered target specificity.
Preclinical Models for Efficacy and Mechanism Validation (excluding human data)
To validate the therapeutic potential and understand the mechanisms of action of a compound like this compound, researchers rely on a tiered system of preclinical models. These range from simplified in vitro cell cultures to more complex in vivo animal systems, each providing unique insights into the compound's biological effects.
In vitro Cell Culture Models (2D and 3D)
Initial efficacy and cytotoxicity testing of novel compounds is typically performed using in vitro cell culture models. mdpi.com Two-dimensional (2D) models, where cells are grown as a monolayer on a flat surface, are standard for high-throughput screening. nih.gov More physiologically relevant three-dimensional (3D) models, such as spheroids or organoids, better mimic the cell-cell interactions and microenvironment of an actual tumor. lumenlearning.com
Many antibiotics have been investigated for their anti-cancer properties. mdpi.com Some, like penicillin G, have shown cytotoxic activity against cervical cancer and leukemic cell lines. mdpi.com There is evidence that this compound and its structural analogs also possess cytotoxic effects against cancer cells. labclinics.com Compounds are often submitted to large-scale screening programs, such as the NCI-60 human tumor cell line screen, which assesses the effect of a compound across 60 different human cancer cell lines. nih.govcancer.gov This one-dose or five-dose assay measures growth inhibition and lethality, providing a broad profile of a compound's anti-proliferative activity. cancer.gov The cytotoxic effects of this compound would be quantified in such a screen by its ability to inhibit the growth of various cancer cell lines, such as those from colon, breast, or lung cancer. brieflands.comdovepress.com
Animal Models in Disease Mechanism Studies
Following promising in vitro results, animal models are employed for in vivo efficacy and mechanism validation. probiocdmo.com In oncology research, common models include xenografts, where human cancer cell lines are implanted into immunodeficient mice, or genetically engineered mouse models (GEMMs) that spontaneously develop tumors due to specific genetic mutations, such as the KPC mouse model for pancreatic cancer. frontiersin.orgmdpi.com These models allow researchers to study a compound's effect on tumor growth, progression, and metastasis within a complex living system. frontiersin.org
While specific studies detailing the use of this compound in animal models for cancer were not found in the reviewed literature, this represents the standard and necessary next step in preclinical development. probiocdmo.comwcrj.net Based on its in vitro cytotoxic potential, this compound would be administered to tumor-bearing animals to assess its ability to slow tumor growth or induce regression. probiocdmo.com Such studies are indispensable for validating the translatability of in vitro findings to a whole-organism context before any consideration for clinical trials. frontiersin.org
Unexplored Biological Activities and Ecological Roles of Lydicamycins
Beyond its established antibacterial and herbicidal activities, recent research has uncovered a previously unrecognized ecological role for this compound, highlighting the importance of studying secondary metabolites within their natural context. asm.orgresearchgate.netresearchgate.net Produced by soil-dwelling Streptomyces species, this compound acts as a signaling molecule in complex microbial communities. biorxiv.orgnih.gov
A key discovery is that this compound mediates interactions between different actinobacteria. asm.orgnih.gov In co-culture experiments, Streptomyces sp. P9-2B2 was found to produce a suite of Lydicamycins that trigger a wave-like sporulation pattern in a neighboring actinobacterium, Kitasatospora sp. P9-2B1. asm.orgresearchgate.netbiorxiv.org This induced morphological differentiation was confirmed when genetically engineered this compound-deficient mutants failed to cause the effect. asm.orgresearchgate.net Interestingly, the effect is concentration and time-dependent; pure this compound is inhibitory when added at the same time as the receiving bacteria but induces sporulation when added later. asm.orgresearchgate.net This phenomenon was also observed in other Streptomyces species, including S. coelicolor. asm.orgbiorxiv.org
Transcriptomic analysis of the interaction revealed that this compound exposure leads to the differential expression of genes in the receiving bacterium. asm.orgresearchgate.netbiorxiv.org Specifically, genes related to early aerial mycelium development and spore formation were upregulated, along with genes involved in general and cell-envelope stress responses. asm.orgbiorxiv.org This indicates that this compound functions as an interspecies signal that can induce a developmental switch in competing microbes, likely as a strategy to gain a competitive advantage in the soil microbiome. biorxiv.orgnih.gov This moves the understanding of this compound beyond a simple antibiotic to a key player in chemical ecology and microbial communication. asm.orgresearchgate.netresearchgate.net
Table 2: Ecological Role and Transcriptomic Impact of this compound
| Aspect | Observation | Method | Implication | Source |
|---|---|---|---|---|
| Ecological Role | Induces morphological differentiation (sporulation) in other actinobacteria (Kitasatospora sp., S. coelicolor). | Co-culture assays, Mass Spectrometry Imaging. | This compound acts as a signaling molecule in interspecies competition and communication. | asm.orgresearchgate.netbiorxiv.org |
| Genetic Confirmation | This compound-deficient mutants (via CRISPR) lose the ability to induce sporulation. | Molecular Genetics. | Confirms this compound is the causal agent of the observed morphogenesis. | asm.orgresearchgate.net |
| Transcriptomic Response (Day 4) | Upregulation of genes for early aerial mycelium development. | Transcriptomics (RNA-seq). | This compound triggers the initial stages of a key developmental program in the target bacterium. | asm.orgbiorxiv.org |
| Transcriptomic Response (Day 9) | Upregulation of transitional genes for spore development and cell envelope stress responses. | Transcriptomics (RNA-seq). | The compound drives the full sporulation process, which is perceived as a stress response. | asm.orgbiorxiv.org |
| Unexplored Activity | The producing strain (S. ginsengnesis G7) shows potent antifungal activity against crop pathogens, but pure this compound does not. | Agar-plug bioassays. | Suggests the producing organism synthesizes other, as-yet-unidentified, antifungal compounds. | zhiweiqin.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Isorhamnetin |
| Auxin |
Potential for Novel Natural Product Discovery and Agricultural Applications
This compound, a complex polyketide alkaloid, represents a significant area of research not only for its intrinsic biological activities but also for its potential to unlock new scientific avenues. rsc.org The study of its biosynthetic pathways and ecological roles provides a fertile ground for the discovery of novel natural products and the development of innovative agricultural solutions.
The exploration of this compound's biosynthetic gene cluster and its metabolic products has revealed a chemical diversity far greater than initially understood. rsc.org Advanced analytical techniques and methodologies are uncovering new derivatives and related compounds, expanding this family of molecules. asm.org Concurrently, research into its interactions with plants and other microbes has highlighted its significant potential as a biocontrol agent and a novel herbicide. acs.orgoup.com
Potential for Novel Natural Product Discovery
The biosynthetic pathway of this compound, a hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) product, is a key focus for discovering new compounds. rsc.orgasm.org The modular nature of these enzymatic assembly lines often leads to the production of multiple related compounds, or congeners, from a single gene cluster. rsc.org
Co-cultivation of different bacterial species has proven to be an effective strategy for inducing the production of secondary metabolites that may not be expressed in monocultures. asm.orgbiorxiv.org For instance, co-culturing two environmental Streptomyces strains was shown to induce the production of a suite of lydicamycins. biorxiv.org This approach mimics natural microbial interactions and can unlock cryptic biosynthetic pathways. researchgate.net
Advanced analytical methods are crucial in identifying these novel compounds. Methodologies such as Mass Spectrometry Imaging (MSI) and molecular networking have been instrumental in detecting not only the five originally described this compound derivatives but also new, previously uncharacterized congeners. asm.orgbiorxiv.org MSI allows for the spatial visualization of metabolite distribution within a microbial colony or interaction zone, revealing where specific compounds accumulate. biorxiv.orgresearchgate.net Through molecular networking, researchers have identified several new features structurally related to known lydicamycins, such as TPU-0037-A and TPU-0037-B. asm.org Furthermore, the study of the this compound biosynthetic pathway can reveal shunt products or byproducts, which are alternative molecules that branch off from the main production line, further expanding the chemical diversity of this family. asm.orgbiorxiv.org
Table 1: Known and Newly Detected this compound Derivatives
| Compound/Feature | Original Compound | Detection Method | Reference |
| This compound | Original | Bioactivity-guided isolation | rsc.org |
| TPU-0037-A | Original | Bioactivity-guided isolation | asm.org |
| TPU-0037-B | Original | Bioactivity-guided isolation | asm.org |
| TPU-0037-C | Original | Bioactivity-guided isolation | asm.org |
| TPU-0037-D | Original | Bioactivity-guided isolation | asm.org |
| m/z 809.5084 [M+H]⁺ | New Derivative | Mass Spectrometry Imaging, Molecular Networking | asm.org |
| m/z 823.5110 [M+H]⁺ | New Derivative | Mass Spectrometry Imaging, Molecular Networking | asm.org |
| m/z 853.5326 [M+H]⁺ | New Derivative | Mass Spectrometry Imaging, Molecular Networking | asm.org |
| m/z 827.5167 [M+H]⁺ | New Derivative | Mass Spectrometry Imaging, Molecular Networking | asm.org |
| 30-demethylthis compound | Derivative | LC-MS | researchgate.net |
| 8-deoxythis compound | Derivative | LC-MS | researchgate.net |
| 30-demethyl-8-deoxythis compound | Derivative | LC-MS | researchgate.net |
Agricultural Applications
This compound and the organisms that produce it, such as Streptomyces ginsengnesis G7 and Streptomyces sp. NEAU-S7GS2, exhibit significant potential for agricultural use, functioning as both herbicides and biocontrol agents. acs.orgoup.comresearchgate.net
As a herbicide, this compound has a unique mechanism of action. acs.org It inhibits the primary root growth of certain plants, including the model plant Arabidopsis thaliana and rice weeds. acs.orgnih.gov This herbicidal effect is achieved by disrupting auxin transport. acs.orgresearchgate.net this compound induces the overaccumulation of flavonols, specifically isorhamnetin, within the plant roots. nih.govresearchgate.net This accumulation of isorhamnetin then perturbs the polar transport of auxin, a critical plant hormone for growth and development. nih.govresearchgate.net Interestingly, while it inhibits the primary root growth of rice weeds, it can promote the emergence of lateral roots in rice, suggesting a potential for selective weed control. acs.org
As a biocontrol agent, Streptomyces species producing this compound have demonstrated potent activity against a range of plant pathogens. nih.gov The strain Streptomyces sp. NEAU-S7GS2 showed significant inhibitory effects against the fungus Sclerotinia sclerotiorum and oomycetes like Phytophthora and Pythium. researchgate.netnih.govacs.org In dual culture assays, it inhibited the mycelial growth of S. sclerotiorum by 99.1%. nih.gov Bioassay-guided fractionation identified lydicamycins A and B as the primary active compounds responsible for this antioomycete activity. acs.org In vivo tests on detached leaves showed that this compound A had a better control efficiency against soybean phytophthora root rot than the commercial fungicide metalaxyl (B1676325). acs.org This highlights the potential for developing lydicamycins as new biopesticides to manage destructive plant diseases. acs.org
Table 2: Agricultural Applications of this compound
| Application | Target Organism(s) | Mechanism of Action | Reference |
| Herbicide | Arabidopsis thaliana, Rice weeds | Inhibits auxin transport by inducing flavonol (isorhamnetin) overaccumulation. | acs.orgnih.govresearchgate.net |
| Biocontrol | Sclerotinia sclerotiorum | Inhibits mycelial growth. | researchgate.netnih.gov |
| Biocontrol | Phytophthora spp., Pythium spp. | High antioomycete activity; superior to metalaxyl in some tests. | acs.org |
| Microbial Interaction | Streptomyces, Kitasatospora | Induces sporulation and morphological differentiation in other actinobacteria. | asm.orgbiorxiv.orgresearchgate.net |
Q & A
Q. What are the key biosynthesis mechanisms of lydicamycin in Streptomyces species?
this compound is synthesized via a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) gene cluster (lydBGC), as confirmed by genome mining and molecular networking . The biosynthetic pathway involves modular assembly of a tetraketide moiety and a pyrrolidine group, with post-PKS tailoring enzymes generating structural diversity. CRISPR-BEST-mediated knockout of core PKS genes (e.g., lyd60) disrupts production, validated by LC-MS and phenotypic assays . Time-course metabolomics reveals production peaks during late-stage sporulation, aligning with secondary metabolite dynamics in Streptomyces .
Q. How does this compound inhibit plant root growth at the molecular level?
this compound disrupts auxin polar transport in Arabidopsis thaliana by interfering with PIN-family transporters (e.g., PIN1, PIN4), as shown by qRT-PCR and confocal microscopy . Multi-omics analyses (transcriptomics, proteomics) confirm downregulation of auxin signaling genes (YUCCA, TAA1) and proteins involved in vesicle trafficking, leading to disrupted auxin gradients and root meristem arrest . Dose-dependent effects (e.g., 50–100 µM) induce compensatory root branching, suggesting stress adaptation mechanisms .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in this compound’s role in Streptomyces sporulation?
Contradictions arise between endogenous and exogenous this compound effects. Endogenous production (via lydBGC) triggers sporulation in co-cultured Streptomyces within 6–7 days, whereas exogenous application (100 µg) delays sporulation by 9 days . Methodological solutions include:
- Comparative metabolomics : Track this compound levels and sporulation markers (e.g., gray spore pigments) in wild-type vs. lyd60 mutants .
- Dose-response assays : Test sub-inhibitory vs. inhibitory concentrations to differentiate signaling vs. antimicrobial roles .
- Time-lapse imaging : Correlate morphological changes (e.g., aerial hyphae formation) with LC-MS-derived production timelines .
Q. What experimental strategies integrate multi-omics data to study this compound’s mode of action in plants?
A tripartite approach is recommended:
- Transcriptomics : Identify differentially expressed genes (DEGs) in auxin transport (PINs, AUX1) and stress-response pathways .
- Proteomics : Quantify PIN protein abundance and post-translational modifications (e.g., phosphorylation) via LC-MS/MS .
- Metabolomics : Profile auxin (IAA), jasmonate, and reactive oxygen species (ROS) levels to map signaling crosstalk . Data integration tools (e.g., WGCNA, KEGG pathway enrichment) can link molecular perturbations to root growth phenotypes .
Q. How can genome mining and molecular networking improve discovery of novel this compound analogs?
- Genome mining : Use antiSMASH to identify lydBGC homologs in understudied Streptomyces strains, focusing on tailoring enzymes (e.g., methyltransferases, oxidases) that drive structural diversification .
- Molecular networking : Employ GNPS or METASPACE to cluster MS/MS spectra from microbial extracts, prioritizing nodes with m/z shifts indicative of new side chains or glycosylation patterns .
- Heterologous expression : Express candidate gene clusters in optimized hosts (e.g., S. coelicolor) for analog production .
Q. What methodological controls are critical when analyzing this compound’s antifungal activity?
- Negative controls : Use lyd60 mutants or heat-killed Streptomyces to distinguish this compound-specific effects from microbial competition .
- Dual-transcriptomics : Profile both pathogen (e.g., Fusarium graminearum) and host (e.g., rice) responses to differentiate direct antifungal action from plant-induced resistance .
- Bioassay standardization : Pre-screen fungal strains for baseline sensitivity to this compound using agar diffusion assays with calibrated concentrations (10–200 µg/mL) .
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